3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride
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Overview
Description
3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride typically involves the reaction of pyrazole with methylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyrazoles.
Scientific Research Applications
3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the methylsulfonyl group enhances its binding affinity to certain receptors, leading to its biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrazole
3-Methyl-1H-pyrazole
3-(Methylsulfonyl)propanoic acid
Methylsulfonylmethane
Biological Activity
3-((Methylsulfonyl)methyl)-1H-pyrazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings and case studies.
Overview of the Compound
This compound is a pyrazole derivative characterized by the presence of a methylsulfonyl group, which enhances its biological activity. Pyrazole compounds are known for their broad pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties .
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyrazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 12.5 mg/mL to 60 µg/mL .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, it has been shown to reduce carrageenan-induced edema and capillary permeability, suggesting its potential as an analgesic and anti-inflammatory agent .
3. Anticancer Activity
this compound has also been investigated for its anticancer properties. Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves disruption of microtubule assembly and activation of caspase pathways, leading to cell cycle arrest and increased apoptosis .
The biological effects of this compound are largely attributed to its interaction with specific molecular targets. The methylsulfonyl group enhances binding affinity to various receptors involved in inflammatory and cancer pathways. This interaction modulates signaling cascades that regulate cell proliferation, apoptosis, and immune responses .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | MIC (mg/mL) |
---|---|---|
3-((Methylsulfonyl)methyl)-1H-pyrazole | Antimicrobial, Anti-inflammatory, Anticancer | 12.5 - 60 |
3-Methyl-1H-pyrazole | Antimicrobial | 12.5 - 25 |
3-(Methylsulfonyl)propanoic acid | Anti-inflammatory | Not specified |
Methylsulfonylmethane | Anti-inflammatory | Not specified |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Malladi et al. synthesized a series of pyrazole derivatives, including this compound, which exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2 mg/mL. This highlights the compound's potential in treating resistant bacterial infections .
Case Study 2: Anti-inflammatory Activity
In a model assessing anti-inflammatory effects, the compound was compared to indomethacin in reducing edema induced by carrageenan in mice. Results indicated that it possessed comparable efficacy, suggesting its viability as an alternative treatment for inflammatory conditions .
Properties
IUPAC Name |
5-(methylsulfonylmethyl)-1H-pyrazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.ClH/c1-10(8,9)4-5-2-3-6-7-5;/h2-3H,4H2,1H3,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKRCRLHFCKFTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=NN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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